- Synthesis of quinaldic acid, Zhejiang Huagong, 2011, 42(9), 17-18

Cas no 93-10-7 (Quinoline-2-carboxylic acid)

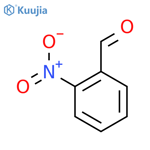

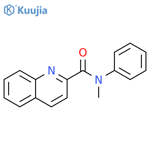

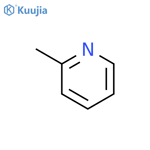

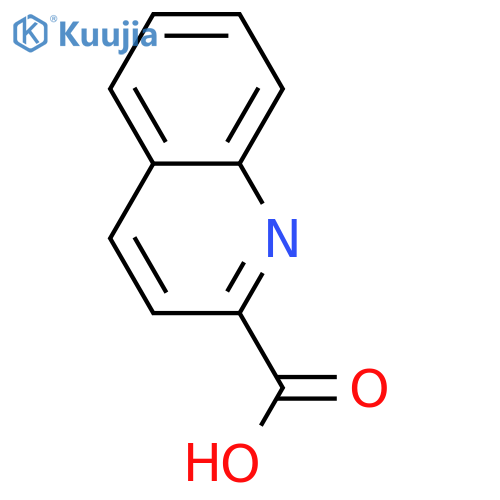

Quinoline-2-carboxylic acid structure

Nom du produit:Quinoline-2-carboxylic acid

Numéro CAS:93-10-7

Le MF:C10H7NO2

Mégawatts:173.168082475662

MDL:MFCD00006752

CID:34687

PubChem ID:7124

Quinoline-2-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- Quinoline-2-carboxylic acid

- 2-Quinolinecarboxylic acid

- Quinoline-2-carboxylic acid (Quinaldic acid)

- RARECHEM AL BO 1348

- QUINALDINIC ACID

- TIMTEC-BB SBB003820

- 2-QUINOLINECARBOCYLIC ACID

- Quinaldic Acid

- 2-Carboxyquinoline

- 2-Quinolinylcarboxylic acid

- 2-Quinoline carboxylic acid

- Quinaldate

- 2-Quinolinecarboxylate

- 2-quinaldic acid

- Quinolinecarboxylic acid

- 2-quinoline-carboxylic acid

- QUINALDIC ACID, 99%

- P90NWT719R

- LOAUVZALPPNFOQ-UHFFFAOYSA-N

- quinoline-2-carboxylic acid (quinaldic

- Quinaldic acid (8CI)

- 2-Quinolinic acid

- NSC 4882

- Quinolin-2-carboxylic acid

- AC-2457

- HY-W002011

- Oprea1_469219

- 1199266-78-8

- BDBM50546252

- ALBB-005959

- NS00015184

- AKOS000119019

- DB02428

- Chinaldinsaeure

- CHEMBL1160559

- Q0003

- SCHEMBL39024

- AI3-18872

- 2-Quinolinylcarboxylate

- Quinoline-2-carboxylic acid anion

- 93-10-7

- quinolinium-2-carboxylate

- 26469-60-3

- Cambridge id 5116923

- 2,3-pyridinedicarboxylic acid (quinolinic acid)

- Q17189267

- bmse000417

- FS-2156

- BRN 0126322

- SY001304

- NSC-4882

- C06325

- AB00802

- DB-023064

- SDCCGMLS-0065930.P001

- F1018-0303

- AB01325078-02

- S6366

- W-100255

- Quinaldinate

- chinaldinsaure

- QUINALDIC ACID [MI]

- EINECS 202-218-3

- UNII-P90NWT719R

- 2-?Quinolinecarboxylic Acid

- quinoline, 2-carboxy-

- BP-13045

- Quinolin-2-carboxylate

- quinoline carboxylic acid

- CS-W002011

- Chinolin-2-carbonsA currencyure

- MFCD00006752

- Quinaldic acid, 98%

- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid

- Oprea1_509154

- Z104473458

- W-204258

- 2-Chinolincarbonsaeure

- STK500701

- AK-830/25033071

- NSC4882

- HMS3604O18

- HMS1648G18

- 5-22-03-00183 (Beilstein Handbook Reference)

- DTXSID6059079

- NCGC00330664-01

- EN300-19301

- CHEBI:18386

- WLN: T66 BNJ CVQ

-

- MDL: MFCD00006752

- Piscine à noyau: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)

- La clé Inchi: LOAUVZALPPNFOQ-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC2C(=CC=CC=2)N=1)O

- BRN: 0126322

Propriétés calculées

- Qualité précise: 173.047678g/mol

- Charge de surface: 0

- XLogP3: 1.6

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Nombre de liaisons rotatives: 1

- Masse isotopique unique: 173.047678g/mol

- Masse isotopique unique: 173.047678g/mol

- Surface topologique des pôles: 50.2Ų

- Comptage des atomes lourds: 13

- Complexité: 205

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Cristaux blancs, sans odeur.

- Dense: 1.2427 (rough estimate)

- Point de fusion: 156-158 °C (lit.)

- Point d'ébullition: 348.7°C at 760 mmHg

- Point d'éclair: 164.7℃

- Indice de réfraction: 1.5200 (estimate)

- Acidité alcalinité: 3.0-3.5 (10g/l, H2O, 20℃)

- Solubilité: 14g/l

- Coefficient de répartition de l'eau: Désintégration

- Le PSA: 50.19000

- Le LogP: 1.93300

- Merck: 8046

- Solubilité: Facilement soluble dans l'éthanol et la solution alcaline, légèrement soluble dans l'eau.

- FEMA: 2723

Quinoline-2-carboxylic acid Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315,H319,H335

- Déclaration d'avertissement: P261,P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S26-S36-S37/39

- RTECS:UZ9100000

-

Identification des marchandises dangereuses:

- TSCA:Yes

- Terminologie du risque:R36/37/38

- Conditions de stockage:Inert atmosphere,2-8°C

- Niveau de danger:IRRITANT

Quinoline-2-carboxylic acid Données douanières

- Code HS:29334990

- Données douanières:

Code douanier chinois:

2933499090Résumé:

2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Quinoline-2-carboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D484073-100g |

QUINOLINE-2-CARBOXYLIC ACID |

93-10-7 | 97% | 100g |

$140 | 2024-05-23 | |

| TRC | Q700490-25000mg |

2-Quinolinecarboxylic Acid |

93-10-7 | 25g |

$127.00 | 2023-05-17 | ||

| Enamine | EN300-19301-50.0g |

quinoline-2-carboxylic acid |

93-10-7 | 95.0% | 50.0g |

$68.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10192-5g |

Quinaldic acid, 98% |

93-10-7 | 98% | 5g |

¥889.00 | 2023-03-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4780-100 mg |

Quinaldic acid |

93-10-7 | 99.82% | 100MG |

¥459.00 | 2022-04-26 | |

| TRC | Q700490-5g |

2-Quinolinecarboxylic Acid |

93-10-7 | 5g |

$ 63.00 | 2023-09-06 | ||

| Fluorochem | 036133-10g |

2-Quinolinecarboxylic acid |

93-10-7 | 98% | 10g |

£15.00 | 2022-03-01 | |

| ChemScence | CS-W002011-100g |

Quinoline-2-carboxylic acid |

93-10-7 | 99.97% | 100g |

$74.0 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q110294-100g |

Quinoline-2-carboxylic acid |

93-10-7 | 98% | 100g |

¥554.90 | 2023-09-01 | |

| Life Chemicals | F1018-0303-2.5g |

quinoline-2-carboxylic acid |

93-10-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 |

Quinoline-2-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt → 55 °C; 60 min, 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C

Référence

- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen bromide Solvents: Acetic acid , Water

Référence

- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivatives, Journal of Organic Chemistry, 1959, 24, 1691-4

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ; 4 - 24 h, rt

Référence

- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalyst, Organic & Biomolecular Chemistry, 2009, 7(19), 4062-4066

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile , Water ; 8 h, pH 9.8 - 10.1, rt

Référence

- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations, ACS Catalysis, 2018, 8(7), 6738-6744

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol , Water

Référence

- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow, Organic Process Research & Development, 2022, 26(5), 1486-1495

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ; 24 h, 110 °C; 110 °C → 23 °C

1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Nickel-Catalyzed Conversion of Amides to Carboxylic Acids, Organic Letters, 2020, 22(7), 2833-2837

Synthetic Routes 9

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: tert-Butyl hydroperoxide , Selenium dioxide Solvents: 1,4-Dioxane ; 1 h, 50 °C

Référence

- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide, Heterocycles, 2003, 60(4), 953-957

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C

Référence

- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt

1.2 Solvents: Water ; acidified, rt

1.2 Solvents: Water ; acidified, rt

Référence

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid

Référence

- Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolines, Chemical Communications (Cambridge, 2002, (2), 180-181

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 40 min, 95 °C; 95 °C → rt

1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt

1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt

Référence

- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes, Organic & Biomolecular Chemistry, 2007, 5(1), 61-64

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

Référence

- Synthesis and biological evaluation of quinoline-polyamine derivatives, Youji Huaxue, 2013, 33(1), 125-131

Synthetic Routes 19

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Routes 21

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid ; pH 3 - 4

1.2 Reagents: Hydrochloric acid ; pH 3 - 4

Référence

- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates, Yaoxue Xuebao, 2013, 48(2), 269-275

Quinoline-2-carboxylic acid Raw materials

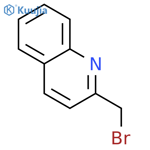

- 2-(Bromomethyl)quinoline

- 2-Nitrobenzaldehyde

- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile

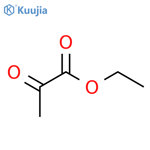

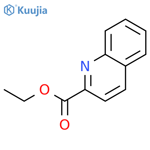

- Ethyl quinoline-2-carboxylate

- 2-Aminobenzaldehyde

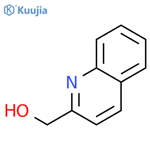

- 2-Quinolinylmethanol

- Ethyl pyruvate

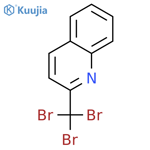

- 2-Tribromomethylquinoline

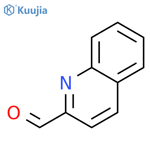

- quinoline-2-carbaldehyde

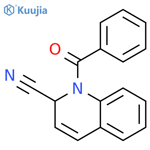

- N-Methyl-N-phenyl-2-quinolinecarboxamide

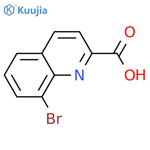

- 8-Bromoquinoline-2-carboxylic acid

- 2-Methylpyridine

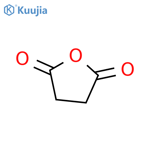

- Succinic anhydride

- Methyl pyruvate

Quinoline-2-carboxylic acid Preparation Products

Quinoline-2-carboxylic acid Littérature connexe

-

Minghao Li,Xiaohan Dong,Na Zhang,Fran?ois Jér?me,Yanlong Gu Green Chem. 2019 21 4650

-

Kenneth D. Camm,Ahmed El-Sokkary,Andrew L. Gott,Peter G. Stockley,Tamara Belyaeva,Patrick C. McGowan Dalton Trans. 2009 10914

-

O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004

-

Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178

-

Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580

93-10-7 (Quinoline-2-carboxylic acid) Produits connexes

- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)

- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)

- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)

- 486-73-7(Isoquinoline-1-carboxylic acid)

- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)

- 40609-76-5(4-Methylquinoline-2-carboxylic acid)

- 6624-49-3(Isoquinoline-3-carboxylic Acid)

- 1477-50-5(Indole-2-carboxylic acid)

- 10241-97-1(5-Methylindole-2-carboxylic acid)

- 1891-17-4(1,10-Phenanthroline-2-Carboxylic Acid)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-10-7)Quinoline-2-carboxylic Acid

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:93-10-7)Quinoline-2-carboxylic acid

Pureté:99%

Quantité:500g

Prix ($):277.0